molecular formula C14H13NO4S B2541009 (Biphenyl-4-sulfonylamino)-acetic acid

(Biphenyl-4-sulfonylamino)-acetic acid

Cat. No.: B2541009
M. Wt: 291.32 g/mol
InChI Key: ZIAFXLGSGMQYPL-UHFFFAOYSA-N
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Scientific Research Applications

PMID24900526C1: has a wide range of scientific research applications:

    Chemistry: Used as a probe to study the activity and inhibition of MMP-12.

    Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers.

    Industry: Utilized in the development of diagnostic tools and assays for detecting MMP-12 activity.

Mechanism of Action

Target of Action

The primary target of (Biphenyl-4-sulfonylamino)-acetic acid is Neutrophil collagenase . Neutrophil collagenase is an enzyme that plays a crucial role in the breakdown of extracellular matrix proteins, including collagens, during various physiological and pathological processes.

Result of Action

The molecular and cellular effects of this compound’s action would be largely dependent on its interaction with Neutrophil collagenase . By potentially inhibiting this enzyme, the compound could affect processes such as extracellular matrix remodeling and inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the lipid membranes surrounding cells can largely influence the local structure, dynamics, and even the activity of a membrane protein . Therefore, understanding how this compound operates in its physiological lipid environment, which can be very complex itself, is crucial .

Biochemical Analysis

Biochemical Properties

(Biphenyl-4-sulfonylamino)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutrophil collagenase, an enzyme involved in the breakdown of collagen in connective tissues . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular activities related to inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the metabolism of amino acids and other small molecules, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for predicting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria or nucleus, impacting cellular energy production or gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID24900526C1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity against MMP-12. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of PMID24900526C1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

PMID24900526C1: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance or modify the compound’s properties.

Comparison with Similar Compounds

PMID24900526C1: is unique in its high specificity and potency as an MMP-12 inhibitor. Similar compounds include:

    PD166793: Another MMP-12 inhibitor with a different core structure.

    Marimastat: A broad-spectrum MMP inhibitor with activity against multiple MMPs, including MMP-12.

    Batimastat: Similar to marimastat but with different pharmacokinetic properties.

The uniqueness of PMID24900526C1 lies in its selective inhibition of MMP-12, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.

Properties

IUPAC Name

2-[(4-phenylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAFXLGSGMQYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Glycine (5 mmol) is reacted with 4-biphenylsulfonyl chloride (about 5 mmol) in the presence of 1N NaOH solution (10 ml), ether (21 ml) and THF (2 ml) using the procedure described in Example 5 to give the title product.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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